REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:14][CH2:15][CH3:16])[CH:5]([N+:11]([O-])=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].C(O)C.[H][H]>>[NH2:11][CH:5]([CH:4]([O:14][CH2:15][CH3:16])[O:3][CH2:1][CH3:2])[C:6]([O:8][CH2:9][CH3:10])=[O:7]
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Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)[N+](=O)[O-])OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
shook at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen gas was bubbled through the mixture for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
Raney® nickel was added to the mixture
|
Type
|
CUSTOM
|
Details
|
Reaction vessel
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Mixture was removed from the apparatus
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
FILTRATION
|
Details
|
Filter cake
|
Type
|
WASH
|
Details
|
was washed with 150 mL ethanol
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)OCC)C(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |